5-(2-Fluorophenyl)-1H-indole-2,3-dione
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Overview
Description
5-(2-Fluorophenyl)-1H-indole-2,3-dione is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyrrole ring. The presence of a fluorophenyl group in this compound contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the reaction of 2-fluoroacetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate then reacts with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. Cyclization of this compound in a hydrogen chloride-ethyl acetate solution yields 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, catalytic dechlorination and hydrogenation reduction produce this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Raney nickel as catalysts.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce more saturated indole derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)-1H-indole-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, similar indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
- 2-Fluorodeschloroketamine
- Vonoprazan
Uniqueness
5-(2-Fluorophenyl)-1H-indole-2,3-dione is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H8FNO2 |
---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H8FNO2/c15-11-4-2-1-3-9(11)8-5-6-12-10(7-8)13(17)14(18)16-12/h1-7H,(H,16,17,18) |
InChI Key |
UJBHIEDHHSRZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)F |
Origin of Product |
United States |
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